1,2,3,4-Tetrahydro-benzo[b]azepin-5-one
Overview
Description
1,2,3,4-Tetrahydro-benzo[b]azepin-5-one is a chemical compound with the molecular formula C10H11NO . It has a molecular weight of 161.2 . The IUPAC name for this compound is 1,2,3,4-tetrahydro-5H-1-benzazepin-5-one .
Molecular Structure Analysis
The InChI code for 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one is 1S/C10H11NO/c12-10-6-3-7-11-9-5-2-1-4-8(9)10/h1-2,4-5,11H,3,6-7H2 . The InChI key is NKRKBYFBKLDCFB-UHFFFAOYSA-N . The canonical SMILES representation is C1CC(=O)C2=CC=CC=C2NC1 .Physical And Chemical Properties Analysis
The molecular weight of 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one is 161.20 g/mol . The XLogP3-AA value is 1.7 , indicating its lipophilicity. It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has no rotatable bonds . The exact mass and monoisotopic mass are 161.084063974 g/mol .Scientific Research Applications
Medicinal Chemistry
1,2,3,4-Tetrahydro-benzo[b]azepin-5-one is used in the synthesis of various compounds with potential medicinal applications .
Application
One specific application is the synthesis of (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one . This compound was prepared by a condensation reaction from 3,4-dihydro-1H-benzo[b]azepin-2,5-dione and O-methylhydroxylamine .
Method of Application
The starting material 3,4-dihydro-1H-benzo[b]azepin-2,5-dione was refluxed with O-methylhydroxylamine and pyridine in ethanol. After precipitation, washing, and drying, the desired oxime ether was obtained in good yield .
Results
The configuration at the C=N double bond was determined by X-ray crystallography . This compound is a part of the paullone compound family, which are used as biochemical tools to inhibit cyclin-dependent kinases and glycogen synthase kinase-3 . Recent studies have shown that paullone-derived compounds also exhibit antiparasitic properties .
Synthesis of Heterocycles
This compound is used in the synthesis of a wide range of heterocycles, including 1,2,3,4-tetrahydroquinolines, dihydroquinolinones, and 2,3,4,5-tetrahydro-1H-benzo[b]azepines .
Application
The heterocyclization of aminoalcohols is catalyzed by manganese pincer complexes . The desired heterocycles were obtained in good to excellent yields .
Method of Application
The reaction is performed under mild reaction conditions using air and moisture stable manganese catalysts .
Results
Many heterocyclic scaffolds are considered as privileged structures and are the core fragment of a large number of drugs . Therefore, heterocycles play a central role in modern drug design .
Synthesis of Tolvaptan
1,2,3,4-Tetrahydro-benzo[b]azepin-5-one is an intermediate in the synthesis of Tolvaptan , an orally active nonpeptide arginine vasopressin V2 receptor antagonist .
Synthesis of Benazepril Hydrochloride
3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one, a derivative of 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one, is an intermediate in the synthesis of Benazepril Hydrochloride , a first-line antihypertensive drug recommended by the WHO .
Synthesis of 1,2,3-Triazole-Fused Pyrazines and Pyridazines
This compound is used in the synthesis of a wide range of heterocycles, including 1,2,3-triazole-fused pyrazines and pyridazines .
Application
Pyrazines and pyridazines fused to 1,2,3-triazoles comprise a set of heterocycles obtained through a variety of synthetic routes . Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
Results
These heterocycles have found applications in medicinal chemistry (c-Met inhibition or GABA A modulating activity) as fluorescent probes and as structural units of polymers .
Synthesis of Bioactive 2-amino-4H-benzo[b]pyrans
1,2,3,4-Tetrahydro-benzo[b]azepin-5-one is used in the synthesis of bioactive 2-amino-4H-benzo[b]pyrans .
Application
The synthesis of 2-amino-4H-benzo[b]pyran derivatives is achieved by grinding various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions .
Method of Application
The reaction is performed using an ecofriendly, magnetically retrievable amine-functionalized SiO2@Fe3O4 catalyst .
Results
The desired products were obtained in excellent yields and high purity . These compounds have shown GABA A allosteric modulating activity , have been incorporated into polymers for use in solar cells , and have demonstrated BACE-1 inhibition .
properties
IUPAC Name |
1,2,3,4-tetrahydro-1-benzazepin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-6-3-7-11-9-5-2-1-4-8(9)10/h1-2,4-5,11H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRKBYFBKLDCFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303976 | |
Record name | 1,2,3,4-Tetrahydro-5H-1-benzazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90303976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydro-benzo[b]azepin-5-one | |
CAS RN |
1127-74-8 | |
Record name | 1127-74-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163836 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3,4-Tetrahydro-5H-1-benzazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90303976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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